7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various applications, including medicinal chemistry, drug discovery, and biological research.5]decane.
Mechanism of Action
The mechanism of action of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. The compound has also been shown to interact with certain receptors in the body, including the cannabinoid receptor CB2, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has a range of biochemical and physiological effects. These include anti-inflammatory and analgesic effects, as well as anti-cancer effects. The compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of using the compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Future Directions
There are several future directions for research on 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane. One area of interest is in the development of more efficient synthesis methods for the compound, which could increase its availability and use in research. Another area of interest is in further exploring the compound's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, there is potential for the compound to be used in the development of new drugs for the treatment of neurodegenerative diseases, based on its neuroprotective effects.
Synthesis Methods
The synthesis of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves a multi-step process that includes the reaction of 2-(1H-imidazol-2-yl)benzoic acid with cyclopropylmethylamine, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been shown to have potential for use in various scientific research applications. One of the primary applications is in medicinal chemistry, where the compound has been shown to have potent anti-inflammatory and analgesic properties. The compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(19-5-2-1-4-18(19)20-23-10-11-24-20)26-13-9-22(16-26)8-3-12-25(15-22)14-17-6-7-17/h1-2,4-5,10-11,17H,3,6-9,12-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKSEZSROYCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4)CN(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.